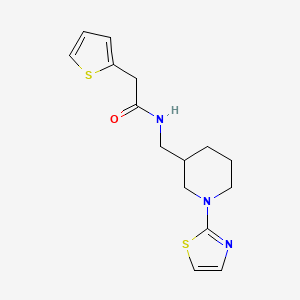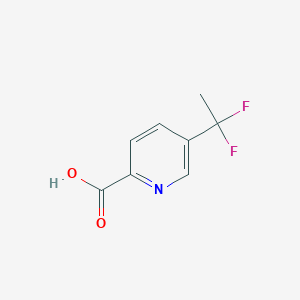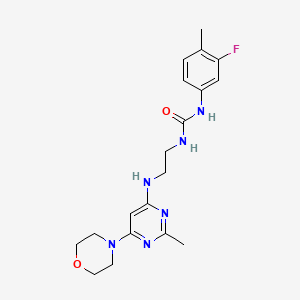![molecular formula C10H5ClF6O2 B2517342 2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone CAS No. 2089277-41-6](/img/structure/B2517342.png)
2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone" is a chlorinated ethanone with a trifluoromethyl and trifluoromethoxy substituted phenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated ethanones and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of chlorinated ethanones typically involves chlorination reactions. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one was performed via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . These methods suggest that the synthesis of the compound may also involve chlorination and nucleophilic substitution steps.
Molecular Structure Analysis
The molecular structure of chlorinated ethanones can be complex, with the possibility of different conformers. For instance, 2-chloro-1-phenylethanone exists as a mixture of syn and gauche conformers with respect to the C-Cl bond orientation to the carbonyl group . The molecular structure is often determined using techniques such as gas-phase electron diffraction and ab initio calculations . These findings imply that the compound of interest may also exhibit conformational isomerism and similar structural complexity.
Chemical Reactions Analysis
Chlorinated ethanones can undergo various chemical reactions, including nucleophilic attacks at the carbonyl carbon or the chlorinated carbon. The presence of electron-withdrawing groups such as trifluoromethyl may affect the reactivity of the compound, making it more susceptible to nucleophilic attack . Additionally, the presence of a carbonyl group can lead to reactions typical of ketones, such as condensation and addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated ethanones are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonding and π-π stacking interactions can affect the melting point and solubility . The compound's vibrational spectra can be studied using FTIR and NMR, and its electronic properties can be analyzed through HOMO-LUMO studies . The presence of chloro and trifluoromethyl groups is likely to increase the compound's density and boiling point due to the increased molecular weight and van der Waals forces.
Scientific Research Applications
Synthesis of Advanced Polymers
In polymer science, the compound has been utilized in the synthesis of novel polyimides with exceptional thermal stability and mechanical properties. For instance, a study by Yin et al. (2005) describes the synthesis of fluorine-containing polyimides from a novel fluorinated aromatic diamine monomer derived from the compound. These polyimides exhibit good solubility in polar organic solvents and outstanding thermal properties, making them suitable for high-performance applications (D. Yin et al., 2005).
Antimicrobial and Antifungal Agents
The compound's derivatives have shown potential in antimicrobial and antifungal applications. Dave et al. (2013) synthesized derivatives of the compound and evaluated their antimicrobial activity against various bacterial species. The study found significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, indicating the compound's relevance in developing new antimicrobial agents (Hitesh Dave et al., 2013).
Material Science and Engineering
In material science, the compound contributes to the development of advanced materials with high thermal resistance and specific chemical properties. Segawa et al. (2010) reported the synthesis of hyperbranched polymers from 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone, demonstrating controlled degrees of branching. These polymers show potential for various applications due to their unique structural properties (Yukari Segawa et al., 2010).
properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPBSTXMFPEUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

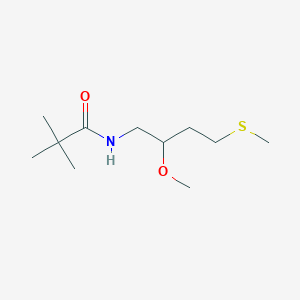
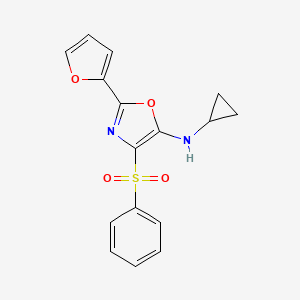
![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)
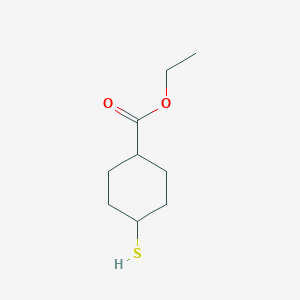
![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)
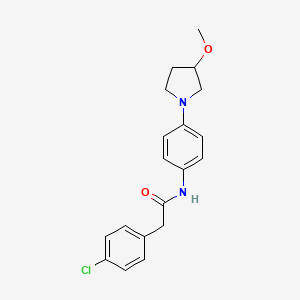
![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
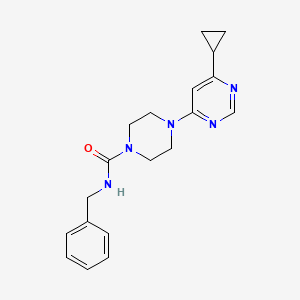
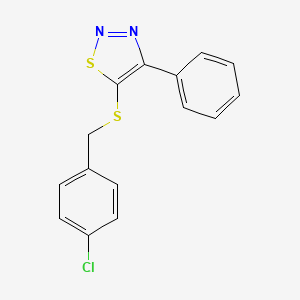
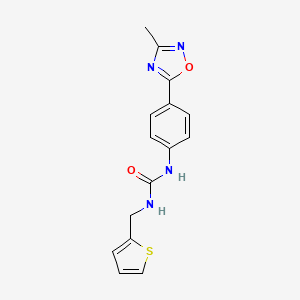
![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)
